4-Chloro-2-fluorobenzene-1-sulfonyl fluoride

Catalog No.
S2651650
CAS No.
447460-39-1
M.F
C6H3ClF2O2S
M. Wt
212.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-fluorobenzene-1-sulfonyl fluoride

CAS Number

447460-39-1

Product Name

4-Chloro-2-fluorobenzene-1-sulfonyl fluoride

IUPAC Name

4-chloro-2-fluorobenzenesulfonyl fluoride

Molecular Formula

C6H3ClF2O2S

Molecular Weight

212.59

InChI

InChI=1S/C6H3ClF2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H

InChI Key

LWAIUOCPJVOAMO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)F)S(=O)(=O)F

Solubility

not available

Synthesis of [1-(4-chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol

Fluorosulfonylation with Fluorosulfonyl Radicals

Synthesis of SO2F-containing Bioactive Molecules

Photochemical and Electrochemical Strategies for the Synthesis of Sulfonyl Fluorides

Strategies for the construction of these frameworks mainly focus on the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination, for the preparation of sulfonyl fluorides have also been reported .

4-Chloro-2-fluorobenzene-1-sulfonyl fluoride is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine and fluorine atoms, along with a sulfonyl fluoride group. Its molecular formula is C6H4ClF2O2S, and it has a molecular weight of approximately 196.62 g/mol. The presence of the sulfonyl fluoride functional group makes this compound particularly reactive, allowing it to participate in various

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Store the compound in a cool, dry place away from incompatible materials [].

  • Nucleophilic Substitution Reactions: The chlorine and fluorine atoms can be replaced by nucleophiles under appropriate conditions, facilitating the synthesis of diverse compounds.
  • Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction processes, particularly affecting the oxidation state of the sulfur atom.
  • Coupling Reactions: It serves as a coupling agent in reactions to form more complex aromatic structures, often utilized in the synthesis of pharmaceuticals and agrochemicals.

The biological activity of 4-chloro-2-fluorobenzene-1-sulfonyl fluoride is primarily attributed to its ability to modify proteins and enzymes. The reactive sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of enzyme activity. This property makes it a useful tool in biochemical studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

Several methods exist for synthesizing 4-chloro-2-fluorobenzene-1-sulfonyl fluoride:

  • Halogenation of Benzene Derivatives: This method involves the introduction of chlorine and fluorine atoms into the benzene ring followed by sulfonylation. The reaction typically requires catalysts and specific conditions to ensure high yields.
  • Fluorination Reactions: Chlorinated sulfonyl fluorides can be converted into their fluorinated counterparts using alkali metal fluorides in polar aprotic solvents at elevated temperatures, facilitating the exchange of chlorine for fluorine atoms .
  • Sulfonylation Techniques: The compound can also be synthesized from aryl sulfonyl chlorides using sulfuryl fluoride as a fluoride source, achieving high yields through efficient reaction conditions .

4-Chloro-2-fluorobenzene-1-sulfonyl fluoride finds applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
  • Pharmaceutical Development: Its ability to modify proteins makes it useful in drug discovery, particularly for developing enzyme inhibitors.
  • Industrial Chemistry: The compound is utilized in producing specialty chemicals and advanced materials due to its reactivity.

Studies on the interactions of 4-chloro-2-fluorobenzene-1-sulfonyl fluoride with biological molecules have shown its potential as an irreversible inhibitor for several enzymes. The sulfonyl fluoride group reacts with nucleophilic sites on enzymes, leading to permanent modifications that can alter enzyme activity significantly. These interactions are crucial for understanding enzyme mechanisms and designing targeted inhibitors for therapeutic applications.

Several compounds share structural similarities with 4-chloro-2-fluorobenzene-1-sulfonyl fluoride, including:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-fluorobenzenesulfonyl fluorideC6H4BrF2O2SContains bromine instead of chlorine; used similarly in synthesis.
4-Chlorobenzenesulfonyl fluorideC6H5ClO2SLacks fluorine; simpler structure used in various applications.
4-Fluorobenzenesulfonyl fluorideC6H5F2O2SContains two fluorine atoms; enhances reactivity compared to chlorine.

The uniqueness of 4-chloro-2-fluorobenzene-1-sulfonyl fluoride lies in its specific combination of halogen substituents, which influences its reactivity profile and biological activity compared to these similar compounds.

XLogP3

2.4

Dates

Modify: 2023-08-16

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